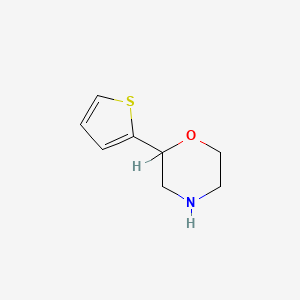

2-(Thiophen-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Thiophen-2-yl)morpholine is a compound that features both a thiophene and a morpholine moiety. Thiophene is a heterocyclic compound with a sulfur atom, while morpholine is a heterocyclic amine with ether functionality. The combination of these two structures can lead to a variety of chemical and biological properties, making the compound a valuable target for synthesis and study in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to this compound involves multi-step reaction sequences and the use of different reagents and catalysts. For instance, a series of novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized from 2-acetyl thiophene using modified Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions as key transformations . Another example includes the synthesis of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, which was obtained by reacting cinnamoylisothiocyanate with 2-morpholino ethylamine . These methods demonstrate the versatility and complexity of synthesizing thiophene and morpholine-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques, including NMR, IR, and Mass spectral studies. For example, the crystal structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was determined by single crystal X-ray diffraction, revealing that it belongs to the monoclinic system with specific lattice parameters . Similarly, the structure of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea was also determined by single crystal X-ray diffraction, crystallizing in the triclinic system .

Chemical Reactions Analysis

The chemical reactivity of thiophene and morpholine derivatives can vary significantly depending on the substituents and the reaction conditions. For instance, 2,5-(Dibenzothiazolin-2-yl)thiophene reacts with various metal ions, showing different bonding modes as a neutral ligand or as a dianion, which suggests a versatile coordination chemistry . Moreover, the synthesis of fully substituted thiophen-2(3H)-ones using N,N-disubstituted thioamides represents a novel one-pot synthesis approach, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the synthesized 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showed remarkable anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 3.12 µg/ml, indicating its potential as a therapeutic agent . The biological activity of these compounds is often assessed through in vitro screening, as seen with the derivatives synthesized from 2-acetyl thiophene, which displayed potent antitubercular activity .

Scientific Research Applications

Antimicrobial and Antitubercular Agents

- Marvadi et al. (2019) synthesized novel morpholine and thiomorpholine coupled with 2-(thiophen-2-yl)dihydroquinolines, finding two derivatives as potent antitubercular agents with low cytotoxicity profiles (Marvadi et al., 2019).

- Yeromina et al. (2019) investigated morpholine-containing 2-R-phenyliminothiazole derivatives, revealing antibacterial and antifungal effects, with particular efficacy against gram-positive strains (Yeromina et al., 2019).

Chemosensors and Photodynamic Activity

- Shally et al. (2020) developed two novel chemosensors using 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline for selective recognition of toxic Pd2+ ions with fluorescence turn-off performances (Shally et al., 2020).

- Skupin-Mrugalska et al. (2018) studied liposome-incorporated 2-(morpholin-4-yl)ethoxy phthalocyanines for photodynamic activity against oral cancer cells, finding promising biological effects (Skupin-Mrugalska et al., 2018).

Synthesis and Structural Analysis

- Zali-Boeini and Pourjafarian (2012) developed a new one-step synthesis of thiophen-2(3H)-one derivatives, demonstrating the versatility of 2-(thiophen-2-yl)morpholine in chemical synthesis (Zali-Boeini & Pourjafarian, 2012).

- Prabhu et al. (2015) analyzed the crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, contributing to the understanding of the compound's molecular arrangement (Prabhu et al., 2015).

DNA-PK Inhibitors and Antioxidant Activity

- Cano et al. (2013, 2010) explored DNA-PK inhibitors using morpholino derivatives, contributing to cancer research and therapy (Cano et al., 2013), (Cano et al., 2010).

- Drapak et al. (2019) conducted a QSAR-analysis of morpholine-4-yl propyl derivatives, highlighting their potential as antioxidants (Drapak et al., 2019).

Mechanism of Action

Target of Action

2-(Thiophen-2-yl)morpholine is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Specifically, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been synthesized as potential dual PI3Kα/mTOR inhibitors . The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) have been regarded as promising targets for the treatment of cancer .

Mode of Action

It is suggested that the compound targets qcrb, a subunit of the menaquinol cytochrome c oxidoreductase, part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its inhibition of PI3Kα/mTOR. The PI3K pathway is involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important pathway in the development of cancer . By inhibiting PI3Kα/mTOR, the compound could potentially disrupt these processes, leading to the inhibition of cancer cell growth .

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth due to its potential dual inhibition of PI3Kα/mTOR . This could lead to the death of cancer cells, thereby potentially treating the disease .

Safety and Hazards

Future Directions

Thiophene-based analogs, including 2-(Thiophen-2-yl)morpholine, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This diversity has made researchers keen to explore these privileged scaffolds .

properties

IUPAC Name |

2-thiophen-2-ylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAULEGLRQCXKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388906 |

Source

|

| Record name | 2-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76175-49-0 |

Source

|

| Record name | 2-(Thiophen-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.